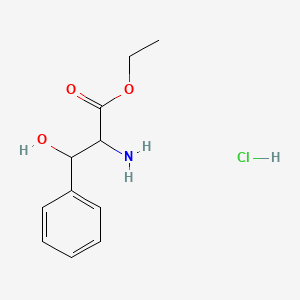

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

Description

Historical Context and Discovery

The development and study of ethyl 2-amino-3-hydroxy-3-phenylpropanoate and its derivatives emerged from the broader investigation of beta-hydroxy alpha-amino acids, which has been a focal point of organic chemistry research for several decades. The compound's discovery can be traced to systematic efforts in the synthesis of non-standard amino acids that possess enhanced biological activity compared to their naturally occurring counterparts. Historical research into beta-hydroxy alpha-amino acids gained momentum due to their presence in numerous biologically active natural products, including clinically important glycopeptide antibiotics such as vancomycin and pharmaceutical compounds like amphenicols.

The synthetic methodologies for accessing ethyl 2-amino-3-hydroxy-3-phenylpropanoate and related compounds have evolved significantly since their initial development. Early synthetic approaches utilized traditional organic synthesis methods, but more recent developments have incorporated advanced catalytic systems and biocatalytic processes. The recognition of beta-hydroxy alpha-amino acids as valuable synthetic building blocks led to intensified research efforts, particularly in the development of stereoselective synthetic methods that could provide access to specific stereoisomers of these compounds.

The compound's significance became more apparent as researchers discovered its potential applications in pharmaceutical research and its utility as a precursor for more complex molecular structures. The development of efficient synthetic routes to ethyl 2-amino-3-hydroxy-3-phenylpropanoate derivatives has been driven by the need for reliable access to these compounds for both research purposes and potential commercial applications.

Significance in Organic Chemistry and Pharmaceutical Research

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride holds substantial importance in organic chemistry as a representative member of the beta-hydroxy alpha-amino acid family. These compounds serve as crucial intermediates in the synthesis of various pharmaceutically relevant molecules, including beta-lactam antibiotics and peptide-based therapeutics. The compound's structural features, particularly the presence of both amino and hydroxyl functional groups in a specific stereochemical arrangement, make it an attractive target for medicinal chemists seeking to develop novel therapeutic agents.

In pharmaceutical research, compounds of this class have demonstrated significant potential due to their enhanced metabolic stability compared to standard alpha-amino acids. The incorporation of beta-hydroxy alpha-amino acids into peptide structures can result in improved resistance to proteolytic degradation, thereby increasing the biological half-life of peptide-based drugs. Research has shown that peptides containing beta-amino acid patterns display enhanced stability against mammalian proteases while maintaining or even improving their biological activity.

The compound's relevance extends to the development of foldamers, which are non-natural oligomers capable of adopting well-defined conformations similar to those of natural proteins. Studies have demonstrated that alternating alpha-beta peptide sequences can successfully mimic protein epitopes and bind to specific protein targets with high affinity, making them valuable tools for drug discovery. The ability to incorporate ethyl 2-amino-3-hydroxy-3-phenylpropanoate derivatives into such structures provides researchers with additional options for fine-tuning the properties of these designed molecules.

Recent advances in biocatalytic synthesis have further enhanced the significance of this compound class. Researchers have developed efficient enzymatic methods for producing beta-hydroxy alpha-amino acids using threonine transaldolases and other specialized enzymes, offering environmentally friendly alternatives to traditional chemical synthesis. These biocatalytic approaches have enabled the production of diverse beta-hydroxy alpha-amino acid derivatives with high selectivity and yield, expanding their accessibility for pharmaceutical applications.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of beta-hydroxy alpha-amino acid esters, specifically categorized as a phenylalanine derivative. The compound's systematic nomenclature reflects its structural complexity, incorporating elements that describe the stereochemistry, functional group positions, and the presence of the hydrochloride salt form. According to International Union of Pure and Applied Chemistry nomenclature standards, the base compound is properly named as ethyl 2-amino-3-hydroxy-3-phenylpropanoate, with various stereoisomeric forms designated by appropriate stereochemical descriptors.

The compound exists in multiple stereoisomeric forms, each with distinct chemical and biological properties. The most commonly studied stereoisomers include the (2S)-ethyl 2-amino-3-hydroxy-3-phenylpropanoate and its corresponding enantiomer, as well as diastereomeric forms with different configurations at the beta-carbon. The presence of two stereocenters in the molecule gives rise to four possible stereoisomers, each requiring specific synthetic approaches for selective preparation.

The classification of this compound within the broader context of amino acid chemistry places it among the non-proteinogenic amino acids, specifically within the subcategory of beta-hydroxy alpha-amino acids. These compounds are distinguished from standard proteinogenic amino acids by the presence of a hydroxyl group at the beta position, which significantly alters their chemical reactivity and biological properties. The phenyl substituent at the beta-hydroxyl carbon further classifies the compound as an aromatic beta-hydroxy alpha-amino acid, a structural feature that contributes to its potential pharmaceutical applications.

The hydrochloride salt form of ethyl 2-amino-3-hydroxy-3-phenylpropanoate represents a common strategy for improving the physicochemical properties of amino acid derivatives. Salt formation typically enhances water solubility, improves crystallinity for easier handling and purification, and can provide better storage stability compared to the free base form. The hydrochloride salt designation indicates that the compound has been protonated at the amino group and paired with a chloride anion, resulting in a zwitterionic structure that exhibits improved pharmaceutical properties.

From a synthetic chemistry perspective, ethyl 2-amino-3-hydroxy-3-phenylpropanoate derivatives are classified as advanced intermediates that can undergo various chemical transformations. The presence of multiple functional groups, including the ester, amino, and hydroxyl functionalities, provides numerous sites for chemical modification and derivatization. This versatility has made these compounds valuable starting materials for the synthesis of more complex structures, including cyclic amino acids, peptide mimetics, and heterocyclic compounds with potential therapeutic applications.

Properties

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUYHYDTFXMONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328315, DTXSID601297672 | |

| Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40682-56-2, 42267-16-3 | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40682-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Hydroxyphenylalanine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps:

-

- React 2-amino-3-hydroxy-3-phenylpropionic acid with ethanol.

- Use hydrochloric acid as a strong acid catalyst.

- Conduct the reaction under reflux conditions to ensure complete esterification.

-

- The resulting ester can be purified using recrystallization or other suitable purification methods, such as solvent extraction or column chromatography.

Reaction Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Hydrochloric acid |

| Temperature | Reflux (~80–100°C) |

| Solvent | Ethanol |

| Purification | Recrystallization or chromatography |

Industrial Production Methods

In large-scale industrial settings, the synthesis process is optimized to improve yield and efficiency:

Techniques:

-

- Continuous flow reactors are employed to maintain optimal reaction conditions (temperature, pressure, reactant concentration) throughout the process.

- Automated systems monitor and control reaction parameters for enhanced reproducibility and yield.

-

- Temperature, pressure, and reactant concentrations are controlled using automated systems to minimize human error and increase efficiency.

Advantages:

- Higher yield due to precise control of reaction conditions.

- Scalability for mass production.

- Reduced reaction time compared to batch processing.

Alternative Synthetic Routes

Other synthetic approaches for preparing related compounds (e.g., 2-amino-3-hydroxy-3-phenylpropanoic acid) may involve condensation reactions or optical resolution techniques:

Condensation Method:

- Glycine reacts with benzaldehyde in an alkaline medium to yield racemic mixtures of the compound.

Optical Resolution:

- Racemic mixtures can be separated into enantiomerically pure forms using optically active amines or preferential crystallization.

Chemical Reactions Analysis

This compound can undergo various chemical transformations during synthesis or functionalization:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones or aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Primary or secondary amines |

| Substitution | Amines, alcohols, thiols | Ester derivatives |

Key Notes on Stereochemistry

This compound exhibits chirality at specific carbon centers. This stereochemistry is critical for its biological activity and synthetic applications:

Analytical Techniques:

-

- High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers.

-

- Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) distinguish diastereomers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Biological Applications

1.1 Peptide Synthesis

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride serves as a high-yielding reagent in peptide synthesis. It acts as an organic buffer, facilitating various biochemical reactions essential for the formation of peptide bonds. The compound's ability to stabilize reaction conditions makes it valuable in complex peptide synthesis processes .

1.2 Enzyme-Catalyzed Reactions

Recent studies have demonstrated that this compound can be utilized in enzyme-catalyzed hydrolysis reactions. For instance, lipase-catalyzed hydrolysis of β-amino acid esters has shown promising enantioselectivity when using derivatives of this compound . The compound’s structural features enhance the enzyme's catalytic efficiency, leading to higher yields and selectivity.

Medicinal Chemistry

2.1 Antitumor Activity

Research indicates that derivatives of this compound can be precursors for synthesizing antitumor agents. For example, it can be transformed into compounds like docetaxel and cabazitaxel, which are used in cancer therapy. The synthetic pathways involve multiple steps where the compound serves as a key intermediate .

2.2 Neuroprotective Effects

There is emerging evidence suggesting that compounds related to this compound exhibit neuroprotective properties. Studies on hybrids formed from this compound have shown potential in treating neurodegenerative diseases by inhibiting monoamine oxidase activity, which is linked to neuroprotection .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves several steps that include the reaction of phenylacetaldehyde with malonic acid derivatives under specific catalytic conditions. The process can yield high purity and yield rates, making it suitable for laboratory applications .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetaldehyde + Malonic Acid | Reflux in ethanol | 76 - 98 |

| 2 | Hydrolysis with HCl | Room temperature | >90 |

| 3 | Purification via crystallization | - | >95 |

Case Studies

4.1 Case Study: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis using this compound, researchers achieved a significant increase in yield (up to 98%) by adjusting reaction conditions such as temperature and pH levels during the coupling reactions. This optimization highlights the compound's versatility in biochemistry applications .

4.2 Case Study: Anticancer Compound Development

A recent patent described a novel method for synthesizing taxane derivatives from this compound, demonstrating its utility in developing new anticancer therapies. The study provided detailed synthetic routes and biological evaluations showing enhanced efficacy against cancer cell lines compared to existing treatments .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

- Structural Differences : A chlorine atom replaces the hydrogen at the para position of the phenyl ring.

- The increased molecular weight (vs. unsubstituted phenyl) may affect solubility and pharmacokinetics .

(R)-Ethyl 2-Amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6)

- Structural Differences: Lacks the 3-hydroxy group but retains the 2-amino-3-phenylpropanoate core. The R-configuration introduces chirality, critical for enantioselective synthesis.

- This compound is widely used in peptide synthesis due to its stereochemical purity .

Ethyl 3-Amino-3-(3-Fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7)

- Structural Differences: The amino group is at the 3-position, and a fluorine atom is present at the meta position of the phenyl ring.

- Implications: Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. The 3-amino configuration alters steric interactions compared to 2-amino analogs .

Ethyl 2-Amino-2-Cyclobutyl-3,3,3-Trifluoropropanoate Hydrochloride (CAS 1955519-95-5)

- Structural Differences: The phenyl ring is replaced with a cyclobutyl group, and three fluorine atoms are attached to the propanoate chain.

- Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, making this compound valuable in agrochemical design .

Ethyl 3-Amino-2-(2,6-Difluorophenyl)propanoate Hydrochloride

- Structural Differences: Features two fluorine atoms at the ortho positions of the phenyl ring and an amino group at the 3-position.

- Implications : Steric hindrance from ortho substituents may restrict rotational freedom, impacting conformational stability. The difluoro motif could improve bioavailability in CNS-targeting drugs .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHClNO, features an amino group, a hydroxyl group, and a phenyl group attached to a propanoate backbone. This configuration allows for diverse interactions within biological systems, particularly in enzyme modulation and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The amino and hydroxyl groups facilitate hydrogen bonding, which can influence enzyme activity by stabilizing transition states or altering substrate affinity.

- Metabolic Pathways : It is involved in key metabolic processes, potentially acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits biological activity:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, including HeLa and HCT-116 cells. The mechanism involves apoptosis induction and inhibition of cell proliferation through various pathways, including the modulation of protein tyrosine kinases .

- Neuroprotective Effects : Its potential role in neurotransmitter synthesis suggests neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The compound's ability to enhance synaptic plasticity has been a focus of recent studies.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.69 | Induction of apoptosis |

| HCT-116 | 0.12 | Inhibition of protein kinases |

The study demonstrated that treatment with the compound led to significant morphological changes in treated cells, indicating cell death through apoptosis .

Neuroprotective Effects

Another research effort focused on the neuroprotective potential of this compound. The findings suggested that the compound enhances neuronal survival under stress conditions by modulating glutamate receptors, thus providing a protective effect against excitotoxicity.

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Amino-3-hydroxy-3-phenylpropionic acid | Lacks ester functionality | Limited bioactivity |

| 3-Hydroxy-3-phenyl-propionic acid ethyl ester | Similar backbone, different substituents | Moderate enzyme inhibition |

The presence of both amino and hydroxyl groups in this compound enhances its reactivity and biological activity compared to these related compounds.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound can be synthesized via esterification of the corresponding amino acid derivative. Key steps include:

- Acid-catalyzed esterification : Using methanol and thionyl chloride (SOCl₂) at 0°C, followed by reflux at 65°C for 5 hours to form the methyl ester intermediate .

- Protection of the amino group : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (Et₃N) as a base, achieving >90% yield under inert conditions .

- Hydrochloride salt formation : Acidic workup with HCl to stabilize the product.

Critical Parameters : Temperature control during esterification and stoichiometric ratios of Boc₂O are crucial to minimize side reactions. Purity can be enhanced via silica gel chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (e.g., (2R,3S) configuration) and proton environments. For example, the hydroxyl proton appears as a broad singlet at δ 5.2–5.5 ppm .

- X-ray Crystallography : SHELXL software () refines crystal structures, resolving absolute configuration. The compound’s hydrochloride salt forms a monoclinic crystal system with hydrogen-bonding networks critical for stability .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (245.70 g/mol) and isotopic patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : The hydrochloride salt enhances solubility in aqueous buffers (pH 2–4). Hydrolysis of the ester group occurs above pH 7, forming the carboxylic acid derivative.

- Thermal Stability : Decomposition above 150°C; storage at +5°C in desiccated environments preserves integrity .

- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber glassware is recommended .

Q. What are common derivatives of this compound, and how are they synthesized for structure-activity studies?

Methodological Answer:

- Oxidation : Using KMnO₄ in acetone converts the hydroxyl group to a ketone, yielding ethyl 3-oxo-3-phenylpropanoate derivatives .

- Substitution : Thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, forming ethyl 3-chloro-3-phenylpropanoate .

- Amino Group Modifications : Boc-protection or acylation with acetyl chloride enables peptide coupling or prodrug development .

Advanced Research Questions

Q. How does stereochemistry ((2R,3S) vs. (2S,3R)) influence the compound’s biological activity and crystallization behavior?

Methodological Answer:

- Biological Activity : Enantiomers show differential binding to chiral receptors. For example, (2R,3S) isomers exhibit higher affinity for amino acid transporters in cell uptake assays .

- Crystallization : SHELXD () analysis reveals that the (2R,3S) configuration forms tighter hydrogen bonds in the crystal lattice, improving thermal stability .

- Resolution Techniques : Chiral HPLC with amylose-based columns separates enantiomers, while circular dichroism (CD) quantifies optical purity .

Q. What computational modeling approaches predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the hydroxyl group’s partial charge (−0.32 e) predicts hydrogen-bonding propensity .

- Molecular Docking : AutoDock Vina models interactions with enzymes like phenylalanine hydroxylase, highlighting binding energies (<−7 kcal/mol) for the (2R,3S) isomer .

- MD Simulations : GROMACS assesses stability in lipid bilayers, critical for blood-brain barrier permeability studies .

Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

Methodological Answer:

- Byproduct Identification : LC-MS/MS detects intermediates (e.g., ethyl 3-oxo-3-phenylpropanoate from over-oxidation). Tandem mass fragmentation patterns differentiate isomers .

- Kinetic Studies : Pseudo-first-order rate constants quantify side reactions. For example, Arrhenius plots reveal activation energies for ester hydrolysis (Eₐ ≈ 45 kJ/mol) .

- Statistical Design of Experiments (DoE) : Response surface methodology optimizes variables (e.g., temperature, solvent polarity) to minimize byproduct formation .

Q. What strategies are used to study the compound’s role in peptide synthesis or enzyme inhibition?

Methodological Answer:

- Peptide Coupling : EDC/NHS chemistry links the compound to C-terminal residues. For example, coupling with L-cysteine ethyl ester hydrochloride forms dipeptides with disulfide bridges .

- Enzyme Assays : Competitive inhibition of phenylalanine ammonia-lyase (PAL) is measured via UV absorbance at 290 nm (ΔA/min < 0.05 indicates IC₅₀ ≈ 50 µM) .

- Metabolic Profiling : Radiolabeled [¹⁴C]-analogues track incorporation into bacterial cell walls, revealing antibacterial mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.